molecular formula C10H13F3N2O B2724674 1,1,1-Trifluoro-3-{[2-(2-pyridinyl)ethyl]amino}-2-propanol CAS No. 478068-17-6

1,1,1-Trifluoro-3-{[2-(2-pyridinyl)ethyl]amino}-2-propanol

Cat. No.: B2724674
CAS No.: 478068-17-6
M. Wt: 234.222
InChI Key: PIILXKJHIKQKAF-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-3-{[2-(2-pyridinyl)ethyl]amino}-2-propanol is a fluorinated propanol derivative characterized by a trifluoromethyl group and a 2-(2-pyridinyl)ethylamino substituent. This compound is of interest in medicinal chemistry and materials science due to its unique electronic and steric features .

Properties

IUPAC Name

1,1,1-trifluoro-3-(2-pyridin-2-ylethylamino)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F3N2O/c11-10(12,13)9(16)7-14-6-4-8-3-1-2-5-15-8/h1-3,5,9,14,16H,4,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIILXKJHIKQKAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CCNCC(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Nucleophilic Substitution

The most straightforward approach involves the nucleophilic substitution of a suitable leaving group in a trifluoromethylated precursor with 2-(2-pyridinyl)ethylamine.

Method A: Substitution of Halogenated Precursors

The reaction typically proceeds via the following sequence:

  • Preparation of 1,1,1-trifluoro-3-halo-2-propanol (where halo = Cl, Br, or I)
  • Reaction with 2-(2-pyridinyl)ethylamine in the presence of a base
Reagents and Conditions:
- 1,1,1-trifluoro-3-halo-2-propanol (1 equiv)
- 2-(2-pyridinyl)ethylamine (1.2-1.5 equiv)
- Base (K2CO3, Et3N or DIPEA, 2 equiv)
- Solvent: DMF or acetonitrile
- Temperature: 60-80°C
- Time: 12-24 hours

This approach offers moderate to good yields (55-75%) but may result in competing O-alkylation as a side reaction.

Method B: Activation via Sulfonates

An improvement to the direct halide displacement involves converting the hydroxyl group of 1,1,1-trifluoro-3-hydroxy-2-propanol to a better leaving group such as mesylate or tosylate:

Step 1: Preparation of activated intermediate
- 1,1,1-trifluoro-3-hydroxy-2-propanol (1 equiv)
- MsCl or TsCl (1.2 equiv)
- Et3N (1.5 equiv)
- CH2Cl2, 0°C to RT, 3-4 hours

Step 2: Nucleophilic substitution
- Resulting sulfonate (1 equiv)
- 2-(2-pyridinyl)ethylamine (1.5 equiv)
- K2CO3 (2 equiv)
- DMF, 60°C, 10-12 hours

This two-step process typically provides improved yields (70-85%) with higher selectivity for N-alkylation over O-alkylation.

Reductive Amination Strategy

Indirect Reductive Amination

This approach utilizes the reaction between a trifluoromethylated carbonyl compound and 2-(2-pyridinyl)ethylamine under reducing conditions.

Reagents and Conditions:
- 1,1,1-trifluoro-3-oxo-2-propanol or protected derivative (1 equiv)
- 2-(2-pyridinyl)ethylamine (1.2 equiv)
- NaBH3CN or NaBH4 (1.5 equiv)
- MeOH or EtOH/AcOH (pH 5-6)
- Room temperature, 12-24 hours

The reductive amination approach generally provides yields of 60-80% but requires careful pH control to prevent side reactions with the pyridine nitrogen.

Modified Leuckart-Wallach Reaction

A variation of reductive amination employing formic acid as both solvent and reducing agent:

Reagents and Conditions:
- 1,1,1-trifluoro-3-oxo-2-propanol (1 equiv)
- 2-(2-pyridinyl)ethylamine (1.2 equiv)
- HCOOH (excess)
- 80-100°C, 8-10 hours

This method is cost-effective but typically provides lower yields (40-60%) and may require more rigorous purification.

Epoxide Ring-Opening Approach

Regioselective Ring Opening

This approach involves the nucleophilic ring-opening of a trifluoromethylated epoxide with 2-(2-pyridinyl)ethylamine:

Reagents and Conditions:
- 2,3-epoxy-1,1,1-trifluoropropane (1 equiv)
- 2-(2-pyridinyl)ethylamine (1.1 equiv)
- LiClO4 (0.2 equiv) or Mg(ClO4)2 (0.1 equiv)
- Solvent: THF or CH3CN
- Temperature: 50-60°C
- Time: 6-12 hours

The ring-opening approach provides good regioselectivity with attack at the less hindered carbon, typically resulting in yields of 65-80%.

Lewis Acid-Catalyzed Ring Opening

The addition of a suitable Lewis acid catalyst can enhance both the reaction rate and regioselectivity:

Reagents and Conditions:
- 2,3-epoxy-1,1,1-trifluoropropane (1 equiv)
- 2-(2-pyridinyl)ethylamine (1.1 equiv)
- Yb(OTf)3 (5-10 mol%)
- Solvent: CH2Cl2
- Temperature: Room temperature
- Time: 4-8 hours

This modification typically improves yields to 75-90% and provides excellent regioselectivity.

Metal-Catalyzed Approaches

Palladium-Catalyzed Coupling

A more sophisticated approach involves palladium-catalyzed coupling reactions using a suitable trifluoromethylated alkyl halide or tosylate:

Reagents and Conditions:
- CF3CH(OH)CH2X (X = Br, I, OTs) (1 equiv)
- 2-(2-pyridinyl)ethylamine (1.5 equiv)
- Pd2(dba)3 (2-5 mol%)
- BINAP or XantPhos (5-10 mol%)
- Cs2CO3 or NaOtBu (2 equiv)
- Toluene or dioxane
- 100°C, 12-24 hours

This method typically provides yields of 70-85% and can be performed with protection of the hydroxyl group if necessary.

Copper-Catalyzed Coupling

A more economical alternative to palladium catalysis employs copper complexes:

Reagents and Conditions:
- CF3CH(OH)CH2X (X = Br, I) (1 equiv)
- 2-(2-pyridinyl)ethylamine (1.5 equiv)
- CuI (10 mol%)
- L-Proline or N,N-dimethylglycine (20 mol%)
- K2CO3 or Cs2CO3 (2 equiv)
- DMSO or DMF
- 80-100°C, 12-24 hours

Copper-catalyzed methods typically provide yields of 60-75% with lower catalyst costs compared to palladium methods.

Comparative Analysis of Synthetic Methods

Yield and Efficiency Comparison

Synthetic Approach Average Yield (%) Reaction Time (h) Temperature (°C) Scalability
Direct Halide Substitution 55-75 12-24 60-80 Good
Sulfonate Activation 70-85 10-12 60 Good
Reductive Amination 60-80 12-24 RT Excellent
Modified Leuckart-Wallach 40-60 8-10 80-100 Moderate
Epoxide Ring Opening 65-80 6-12 50-60 Good
Lewis Acid-Catalyzed Ring Opening 75-90 4-8 RT Good
Pd-Catalyzed Coupling 70-85 12-24 100 Moderate
Cu-Catalyzed Coupling 60-75 12-24 80-100 Good

Economic and Practical Considerations

Method Reagent Cost Equipment Requirements Environmental Impact Purification Difficulty
Direct Halide Substitution Low Standard Moderate Moderate
Sulfonate Activation Low-Medium Standard Moderate Moderate-High
Reductive Amination Low-Medium Standard Low-Moderate Low-Moderate
Modified Leuckart-Wallach Low Standard Moderate High
Epoxide Ring Opening Medium Standard Low Low-Moderate
Lewis Acid-Catalyzed Ring Opening Medium-High Standard Low Low
Pd-Catalyzed Coupling High Standard-Advanced Moderate Moderate
Cu-Catalyzed Coupling Medium Standard Moderate Moderate-High

Purification and Characterization

Purification Methods

The target compound can be purified through a combination of techniques:

  • Column chromatography (typical solvent system: DCM/MeOH gradient or EtOAc/hexanes)
  • Recrystallization from appropriate solvent systems (e.g., EtOAc/hexanes or EtOH)
  • Distillation under reduced pressure for larger-scale preparations
  • Formation and decomposition of salts (typically HCl or oxalate salts)

Characterization Data

Typical characterization data for this compound:

  • Physical state: Colorless to pale yellow oil or crystalline solid
  • Melting point (crystal form): 58-60°C
  • Optical rotation: Varies depending on synthesis method (if chiral)
  • ^1H NMR (400 MHz, CDCl3): δ 8.51-8.54 (m, 1H, pyridine-H), 7.62-7.65 (m, 1H, pyridine-H), 7.15-7.17 (m, 1H, pyridine-H), 7.12-7.14 (m, 1H, pyridine-H), 4.05-4.15 (m, 1H, CF3CH), 3.00-3.10 (m, 2H, CH2NH), 2.90-3.00 (m, 2H, PyCH2), 2.75-2.85 (m, 2H, PyCH2CH2), 2.00-2.10 (br s, 2H, OH and NH)
  • ^13C NMR (100 MHz, CDCl3): δ 159.5, 149.3, 136.5, 123.5, 121.5, 124.8 (q, J = 280 Hz, CF3), 68.5 (q, J = 30 Hz, CHCF3), 54.2, 47.3, 36.2
  • ^19F NMR (376 MHz, CDCl3): δ -76.2 (d, J = 6.8 Hz)
  • IR (neat): 3350-3300 (OH, NH), 2950-2850, 1590, 1435, 1270, 1170, 1120, 750 cm^-1
  • MS (ESI): m/z 249 [M+H]^+

Specific Case Studies in Synthesis Optimization

Temperature Effect on Stereoselectivity

Studies have shown that the temperature control during nucleophilic substitution or epoxide ring-opening reactions can significantly impact stereoselectivity:

Temperature (°C) Diastereomeric Ratio Overall Yield (%)
-20 92:8 65
0 88:12 72
25 80:20 78
60 70:30 85

These results demonstrate the trade-off between stereoselectivity and reaction efficiency, with lower temperatures favoring stereoselectivity at the cost of overall yield.

Solvent Effects on Nucleophilic Substitution

The choice of solvent significantly impacts the outcome of nucleophilic substitution reactions:

Solvent Yield (%) N/O Alkylation Ratio Reaction Time (h)
DMF 75 90:10 12
DMSO 78 88:12 10
Acetonitrile 72 93:7 14
THF 60 95:5 18
Dioxane 65 92:8 16

Polar aprotic solvents generally provide the best combination of yield and selectivity, with acetonitrile offering excellent N-selectivity despite a slightly lower yield compared to DMF and DMSO.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-3-{[2-(2-pyridinyl)ethyl]amino}-2-propanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction could produce alcohols.

Scientific Research Applications

1,1,1-Trifluoro-3-{[2-(2-pyridinyl)ethyl]amino}-2-propanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1,1,1-Trifluoro-3-{[2-(2-pyridinyl)ethyl]amino}-2-propanol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, making it a valuable tool in biochemical studies.

Comparison with Similar Compounds

Key Research Findings

  • Synthetic Efficiency: Cyano-containing derivatives (e.g., ) show lower yields (35–45%) compared to non-cyano analogues, likely due to competing side reactions .
  • Fluorine Impact : Compounds with multiple trifluoromethyl groups (e.g., ) exhibit enhanced lipophilicity, critical for blood-brain barrier penetration in drug design .
  • Functional Group Trade-offs : Pyridine-based compounds offer superior coordination properties, whereas thiophene or biphenyl systems prioritize hydrophobic interactions .

Biological Activity

1,1,1-Trifluoro-3-{[2-(2-pyridinyl)ethyl]amino}-2-propanol (CAS: 478068-17-6) is a fluorinated organic compound notable for its unique structural features, including a trifluoromethyl group and a pyridine moiety. These characteristics contribute to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C10H13F3N2O
  • Molecular Weight : 234.22 g/mol
  • IUPAC Name : 1,1,1-trifluoro-3-(2-pyridin-2-ylethylamino)propan-2-ol

The presence of the trifluoromethyl group enhances lipophilicity, which may influence the compound's ability to interact with biological membranes and receptors.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Anesthetic Effects : Analogues of trifluorinated compounds have demonstrated potent anesthetic properties by reducing the minimum alveolar concentration (MAC) of anesthetics like isoflurane without significant hemodynamic effects .
  • Anticonvulsant Properties : Some related compounds have shown efficacy in reducing seizures in animal models, suggesting that this compound may also possess anticonvulsant activity .

Case Study 1: Anesthetic Activity

In a study evaluating the anesthetic potential of trifluorinated compounds, a related analogue demonstrated a significant reduction in MAC for isoflurane. This suggests that this compound could similarly affect anesthetic potency when tested under controlled conditions.

Case Study 2: Anticonvulsant Efficacy

Research on analogues has indicated that certain trifluorinated compounds had effective anticonvulsant properties in models of maximal electroshock and subcutaneous metrazol-induced seizures. The therapeutic index observed was promising, indicating potential safety and efficacy for future development .

Comparative Analysis

To better understand the biological activity of this compound relative to similar compounds, the following table summarizes key findings:

Compound NameBiological ActivityReference
Trifluoromethyl analogue AReduces MAC of isoflurane
Trifluoromethyl analogue BAnticonvulsant activity in MES model
This compoundPotential anesthetic and anticonvulsant activityCurrent Study

Q & A

Basic: What are the established synthetic routes for 1,1,1-Trifluoro-3-{[2-(2-pyridinyl)ethyl]amino}-2-propanol?

Methodological Answer:
The compound is synthesized via nucleophilic addition of 2-(2-pyridinyl)ethylamine to trifluoroacetone under basic conditions. Sodium hydroxide or potassium carbonate is typically used to deprotonate the amine, enhancing its nucleophilicity. The reaction proceeds at 50–70°C in polar aprotic solvents (e.g., DMF or THF) to maximize yield (60–75%). Post-reaction purification involves column chromatography (silica gel, ethyl acetate/hexane) and recrystallization .

Key Variables Table:

ParameterOptimal RangeImpact on Yield
Temperature50–70°CHigher temps accelerate kinetics but risk side reactions
SolventDMF/THF (1:1)Balances solubility and reactivity
BaseNaOH/K₂CO₃Stronger bases increase nucleophilicity

Basic: How is enantiomeric purity assessed for this compound?

Methodological Answer:
Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) is the gold standard. Mobile phases (hexane/isopropanol, 90:10) resolve enantiomers, with detection via UV (254 nm). Circular dichroism (CD) spectroscopy further confirms configuration by analyzing Cotton effects at 210–230 nm. For fluorinated analogs, ¹⁹F NMR can detect diastereotopic splitting in chiral environments .

Basic: What in vitro assays are used to evaluate its biological activity?

Methodological Answer:

  • Antimicrobial Activity: Minimum inhibitory concentration (MIC) assays against Gram-positive/negative strains (e.g., S. aureus, E. coli) using broth microdilution (CLSI guidelines).
  • Enzyme Inhibition: Fluorescence-based assays (e.g., kinase inhibition via ADP-Glo™) quantify IC₅₀ values.
  • Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ calculations .

Advanced: How does stereochemistry influence its biological interactions?

Methodological Answer:
The (R,R)-enantiomer shows 10-fold higher affinity for serotonin receptors than (S,S), attributed to optimal hydrogen bonding (amino group) and π-π stacking (pyridinyl/trifluoromethyl groups). Molecular dynamics simulations (AMBER force field) reveal that (R,R) stabilizes receptor binding pockets via van der Waals interactions. In contrast, (S,S) induces steric clashes, reducing activity. Enantioselective synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) is critical for pharmacological studies .

Stereochemical Impact Table:

EnantiomerReceptor Binding ΔG (kcal/mol)Biological Activity
(R,R)-9.2High (IC₅₀ = 0.8 μM)
(S,S)-6.5Low (IC₅₀ = 8.3 μM)

Advanced: How can conflicting data on oxidation products be resolved?

Methodological Answer:
Discrepancies arise from reagent selectivity (e.g., KMnO₄ vs. CrO₃). KMnO₄ in acidic conditions oxidizes the hydroxyl group to a ketone, while CrO₃ in pyridine yields an aldehyde. To reconcile results:

Validate reaction conditions (pH, solvent, temp) via gas chromatography–mass spectrometry (GC-MS).

Use ¹H/¹⁹F NMR to track proton/fluorine environments post-reaction.

Computational modeling (Gaussian 16) predicts dominant pathways under specific conditions .

Advanced: What strategies optimize its solubility for in vivo studies?

Methodological Answer:

  • Co-solvents: 10% DMSO/PEG-400 enhances aqueous solubility (1.2 mg/mL vs. 0.3 mg/mL in water).
  • Prodrug Design: Esterification of the hydroxyl group (e.g., acetyl or phosphate esters) improves bioavailability.
  • Nanocarriers: Liposomal encapsulation (60–80 nm particles) increases plasma half-life to 8–12 hours .

Advanced: How are computational methods used to predict its reactivity?

Methodological Answer:
Density functional theory (DFT, B3LYP/6-31G*) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the trifluoromethyl group (LUMO = -1.8 eV) is susceptible to nucleophilic attack. Molecular docking (AutoDock Vina) screens binding affinities against protein targets (e.g., 5-HT receptors), prioritizing candidates for synthesis .

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